molecular formula C9H6BrNO B13569093 1-Bromoisoquinolin-4-ol

1-Bromoisoquinolin-4-ol

Cat. No.: B13569093
M. Wt: 224.05 g/mol
InChI Key: LCWUTWCJYIMOMA-UHFFFAOYSA-N
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Description

1-Bromoisoquinolin-4-ol is a heterocyclic organic compound that belongs to the class of isoquinolines. It features a bromine atom at the first position and a hydroxyl group at the fourth position on the isoquinoline ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-4-ol can be synthesized through various methods. One common approach involves the bromination of isoquinolin-4-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and brominating agent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

1-Bromoisoquinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromoisoquinolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and reactivity with biological macromolecules .

Comparison with Similar Compounds

    4-Bromoisoquinoline: Similar structure but lacks the hydroxyl group.

    Isoquinolin-4-ol: Lacks the bromine atom but has a hydroxyl group at the same position.

    1-Bromoisoquinoline: Similar structure but lacks the hydroxyl group.

Uniqueness: 1-Bromoisoquinolin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the isoquinoline ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

1-bromoisoquinolin-4-ol

InChI

InChI=1S/C9H6BrNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H

InChI Key

LCWUTWCJYIMOMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)O

Origin of Product

United States

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